molecular formula C17H14N4O4 B12589245 4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid CAS No. 647376-17-8

4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid

Cat. No.: B12589245
CAS No.: 647376-17-8
M. Wt: 338.32 g/mol
InChI Key: WHUXTXXKBYMDBY-UHFFFAOYSA-N
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Description

4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinazoline ring substituted with a nitro group and an aminoethylbenzoic acid moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid typically involves multiple steps. One common method starts with the preparation of the quinazoline core. This can be achieved by the amidation and cyclization of 2-aminobenzoic acid derivatives. The nitro group is introduced via nitration reactions, and the aminoethylbenzoic acid moiety is attached through a series of substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nitrating agents like nitric acid for nitration reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups to the benzoic acid moiety .

Scientific Research Applications

4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The quinazoline ring can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid is unique due to the combination of the quinazoline ring, nitro group, and aminoethylbenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

647376-17-8

Molecular Formula

C17H14N4O4

Molecular Weight

338.32 g/mol

IUPAC Name

4-[2-[(6-nitroquinazolin-4-yl)amino]ethyl]benzoic acid

InChI

InChI=1S/C17H14N4O4/c22-17(23)12-3-1-11(2-4-12)7-8-18-16-14-9-13(21(24)25)5-6-15(14)19-10-20-16/h1-6,9-10H,7-8H2,(H,22,23)(H,18,19,20)

InChI Key

WHUXTXXKBYMDBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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